molecular formula C11H14N2O3S B3331485 (S)-N-(Phenylsulfonyl)pyrrolidine-2-carboxamide CAS No. 839711-69-2

(S)-N-(Phenylsulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B3331485
CAS No.: 839711-69-2
M. Wt: 254.31 g/mol
InChI Key: NMTZACKICMFJBK-JTQLQIEISA-N
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Description

Contextual Significance of Chiral Pyrrolidine (B122466) Scaffolds in Modern Organic Synthesis and Chemical Biology

The five-membered pyrrolidine ring is a foundational heterocyclic scaffold in chemistry. researchgate.netnih.gov Its significance stems from several key features that make it a privileged structure in both natural products and synthetic drugs. nih.govmdpi.com The non-planar, puckered nature of the saturated pyrrolidine ring allows for a greater exploration of three-dimensional (3D) chemical space compared to flat, aromatic systems. researchgate.netnih.gov This increased 3D coverage is a desirable trait in drug design, as it can lead to improved physicochemical properties, such as solubility, and more specific interactions with biological targets. researchgate.netnih.gov

A crucial feature of the pyrrolidine scaffold is the potential for multiple stereogenic centers, which introduces chirality and molecular complexity. nih.gov This stereogenicity is vital, as the spatial orientation of substituents can dramatically alter a molecule's biological activity by influencing how it binds to enantioselective proteins like enzymes and receptors. researchgate.net L-proline, a naturally occurring amino acid featuring a chiral pyrrolidine ring, is frequently used as a starting material or "chiral synthon" for the synthesis of complex chiral molecules. nih.govmdpi.com The inherent chirality of the pyrrolidine unit makes it an effective controller in asymmetric synthesis, where the goal is to produce a specific stereoisomer of a target molecule. nih.gov Consequently, the pyrrolidine nucleus is one of the most common non-aromatic nitrogen heterocycles found in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). nih.gov

Historical Development and Initial Academic Recognition of the Compound Class in Asymmetric Synthesis

The concept of using small organic molecules as catalysts for asymmetric reactions, known as organocatalysis, has roots extending back decades, but it experienced a renaissance in 2000 with seminal work on proline-catalyzed intermolecular aldol (B89426) reactions. nih.govscripps.eduresearchgate.net Researchers demonstrated that the naturally occurring chiral amino acid L-proline could effectively catalyze carbon-carbon bond-forming reactions with high enantioselectivity. scripps.eduresearchgate.net This discovery spurred widespread investigation into proline and its derivatives as versatile organocatalysts.

The specific class of proline sulfonamides, to which (S)-N-(Phenylsulfonyl)pyrrolidine-2-carboxamide belongs, emerged from these efforts. The first synthesis of proline aryl sulfonamides was reported in 2004 by Berkessel and coworkers. nih.gov Following this initial synthesis, several research groups began to explore their potential as organocatalysts. nih.gov Early applications focused on key organic transformations, including enantioselective aldol and Mannich reactions, which are fundamental for building molecular complexity. nih.govnih.gov These proline sulfonamide catalysts proved to be uniquely useful in a diverse range of chemical transformations, establishing them as a growing and important class of organocatalysts. nih.govoregonstate.edu

Scope and Research Objectives for Academic Inquiry into this compound

Academic inquiry into this compound and related proline sulfonamides is driven by the goal of developing more efficient, selective, and practical catalysts for asymmetric synthesis. Research in this area is focused on several key objectives. A primary goal is to optimize catalyst structure to improve performance in various chemical reactions. For example, derivatives like N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide were developed to enhance solubility in nonpolar organic solvents, making them more practical for industrial applications. nih.govnih.gov

A significant area of research is the application of these catalysts to a wide array of enantioselective transformations. Proline sulfonamides have been successfully employed in aldol reactions, Mannich reactions, Michael additions, and formal aza-Diels-Alder reactions. nih.govnih.gov A notable feature of this catalyst class is its ability to facilitate the construction of all-carbon quaternary stereocenters—a challenging task in organic synthesis—with high levels of enantioselectivity and diastereoselectivity. nih.gov Current and future research aims to expand the scope of reactions catalyzed by these compounds and to further understand the mechanistic details that govern their high selectivity. nih.gov

Below is a table summarizing key properties of the parent compound and selected research applications of the proline sulfonamide class.

Properties of this compound and Research Applications of its Class
Chemical Properties of this compound
PropertyValue
Molecular FormulaC11H14N2O3S nih.govachemblock.com
Molecular Weight254.31 g/mol achemblock.com
CAS Number839711-69-2 achemblock.com
IUPAC NameThis compound achemblock.com
Selected Research Applications of Proline Sulfonamide Organocatalysts
Reaction TypeKey FeaturesReference
Aldol ReactionHigh enantioselectivity and diastereoselectivity; effective with low catalyst loading (as low as 2 mol %). nih.gov nih.govnih.govnih.gov
Mannich ReactionUsed to synthesize chiral β-amino carbonyl compounds. nih.govnih.gov
Michael AdditionConstruction of chiral carbon-carbon bonds. nih.gov
Aza-Diels-Alder ReactionFormation of nitrogen-containing heterocyclic structures. nih.govnih.gov
Construction of Quaternary StereocentersA notable feature is the ability to form complex, sterically hindered centers with high stereocontrol. nih.gov nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-N-(benzenesulfonyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c14-11(10-7-4-8-12-10)13-17(15,16)9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8H2,(H,13,14)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTZACKICMFJBK-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for S N Phenylsulfonyl Pyrrolidine 2 Carboxamide and Its Analogues

Enantioselective Synthesis Strategies from Chiral Precursors

The use of naturally occurring chiral molecules as starting materials provides a direct and efficient route to enantiomerically pure products. This "chiral pool" approach is fundamental in the synthesis of complex chiral molecules like (S)-N-(Phenylsulfonyl)pyrrolidine-2-carboxamide.

L-Proline, a naturally occurring amino acid, serves as a premier chiral building block for the synthesis of this compound. Its inherent (S)-stereochemistry at the C-2 position provides a direct and cost-effective pathway to the desired enantiomer, obviating the need for asymmetric synthesis or chiral resolution steps. The synthesis typically commences with the N-sulfonylation of L-proline. This reaction involves treating L-proline with phenylsulfonyl chloride, usually in the presence of a base, to form (S)-1-(phenylsulfonyl)pyrrolidine-2-carboxylic acid. This intermediate is then converted to the target carboxamide.

The carboxyl group of proline is crucial for many of its synthetic transformations. acs.org The direct use of L-proline ensures the retention of the desired stereochemistry at the alpha-carbon, making it a highly atom-economical and stereoselective starting point. researchgate.net A variety of proline derivatives can be synthesized, including those with substitutions on the pyrrolidine (B122466) ring, to generate a library of analogues. nih.govnih.gov

Table 1: Representative Synthesis of N-Sulfonylated Proline Intermediate

StepReactantsReagents/ConditionsProduct
1L-Proline, Phenylsulfonyl chlorideBase (e.g., Na2CO3), Aqueous or Biphasic Solvent(S)-1-(Phenylsulfonyl)pyrrolidine-2-carboxylic acid

The final step in the synthesis of this compound is the formation of the primary amide from the corresponding carboxylic acid. This amidation must be conducted under conditions that prevent racemization of the chiral center. Traditional methods involve activating the carboxylic acid with coupling agents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), followed by reaction with an ammonia (B1221849) source. acs.org

To address challenges such as racemization and the use of harsh reagents, biocatalytic methods have been developed. rsc.orgrsc.orgelsevierpure.com For instance, enzyme-catalyzed amidation of unprotected L-proline using ammonia in an organic solvent has been shown to be a racemization-free process. rsc.orgrsc.orgelsevierpure.com Immobilized lipase (B570770) variants, such as CalB, can achieve high conversion rates and excellent optical purity (ee >99%), offering a green and scalable alternative to chemical methods. rsc.orgrsc.orgelsevierpure.com These enzymatic approaches avoid the need for protecting groups and activation reagents, improving atom economy. rsc.orgrsc.orgelsevierpure.com

Table 2: Comparison of Amidation Methods for Proline Derivatives

MethodActivating AgentAmmonia SourceKey AdvantagesPotential Issues
Chemical CouplingEDC, HOBt, etc.NH4Cl, NH3Well-established, versatilePotential for racemization, reagent waste
BiocatalyticNone (Enzyme-mediated)Gaseous NH3High stereoselectivity (ee >99%), green process, no protecting groupsRequires specific enzyme, optimization of solvent and conditions

Development of Novel Catalytic and Asymmetric Synthetic Routes

Beyond the chiral pool approach, significant research has been directed towards developing novel catalytic methods for the synthesis of pyrrolidine scaffolds. These routes offer flexibility in introducing various substituents and controlling stereochemistry.

Transition metal catalysis provides powerful tools for the functionalization of C-H bonds, enabling the synthesis of complex pyrrolidine analogues that are otherwise difficult to access. nih.govnih.govresearchgate.net Palladium-catalyzed directed C(sp3)–H arylation at the C-3 position of proline derivatives, for example, allows for the stereospecific installation of aryl groups, yielding cis-2,3-disubstituted pyrrolidines as single stereoisomers. acs.org This strategy utilizes a directing group on the amide nitrogen to guide the catalyst to a specific C-H bond.

Similarly, rhodium(III)-catalyzed reactions have been employed for C-H functionalization. mdpi.com Copper-catalyzed reactions, often in conjunction with L-proline as a ligand, have also been developed for various coupling reactions. researchgate.net These methods are instrumental in creating libraries of this compound analogues with diverse substitution patterns on the pyrrolidine ring for structure-activity relationship studies. iitm.ac.in

Table 3: Examples of Transition Metal-Catalyzed Functionalization of Proline Scaffolds

Metal CatalystReaction TypePosition FunctionalizedDirecting Group
Palladium (Pd)C(sp3)–H ArylationC-3Aminoquinoline
Rhodium (Rh)C-H AnnulationC-2 (of aryl group)N-tosylcarboxamide
Copper (Cu)Aerobic Oxidation-L-proline (as ligand)

Organocatalysis, which uses small organic molecules to catalyze chemical transformations, has emerged as a powerful strategy in asymmetric synthesis. researchgate.net Proline and its derivatives are themselves highly effective organocatalysts, particularly in reactions forming C-C bonds. nih.govresearchgate.net The pyrrolidine motif is a privileged structure in organocatalysis. nih.gov

The synthesis of substituted pyrrolidine-2-carboxamide (B126068) scaffolds can be achieved through various organocatalytic reactions, such as asymmetric Michael additions and aldol (B89426) reactions. rsc.orgresearchgate.net For instance, chiral pyrrolidine-based organocatalysts can promote the enantioselective Michael addition of aldehydes to nitroolefins, establishing key stereocenters that can be elaborated to form the desired pyrrolidine ring. nih.govunibo.it These methods offer an alternative to starting from L-proline, allowing for the synthesis of a wider range of structurally diverse and enantiomerically enriched pyrrolidine building blocks. rsc.org

Mechanistic Investigations and Optimization of Reaction Conditions in Synthesis

In the N-sulfonylation of proline, factors such as the choice of base, solvent, and temperature can influence the reaction rate and purity of the product. Control experiments have shown that the carboxyl group of proline is essential for certain transformations, such as the decarboxylative coupling with sulfonylazides. acs.org

For the amidation step, reaction conditions are optimized to maximize conversion while minimizing side reactions and racemization. researchgate.net In biocatalytic amidation, for example, extensive engineering of the solvent, enzyme variant, and ammonia concentration was performed to achieve high product yields. rsc.orgrsc.org The presence of additives, such as copper ions in certain biological amidation processes, can also play a critical catalytic role. nih.gov The kinetics of peptide bond formation involving proline and other N-alkylamino acids have been studied, revealing that proline incorporation can be significantly slower than other amino acids, a factor to consider in peptide synthesis. nih.govnih.gov

Elucidation of Reaction Pathways and Transition State Analysis

Understanding the reaction pathways and the associated transition states is crucial for optimizing the synthesis of this compound. The primary reaction for the formation of the N-sulfonyl bond is the nucleophilic attack of the secondary amine of the pyrrolidine ring on the sulfur atom of a phenylsulfonyl derivative.

A plausible mechanism for the base-mediated coupling of benzenesulfonyl derivatives with proline, the precursor to the pyrrolidine-2-carboxamide moiety, involves the initial deprotonation of the proline's carboxylic acid and secondary amine by a base. This is followed by the nucleophilic attack of the deprotonated amine on the sulfonyl group. Computational studies, often employing Density Functional Theory (DFT), have been instrumental in exploring these pathways.

While a specific transition state analysis for the synthesis of this compound is not extensively documented in publicly available literature, analogous systems have been studied. For instance, DFT studies on related sulfonamide formations have been used to optimize molecular structures and predict reaction outcomes. These computational approaches help in identifying the lowest energy transition states, thereby predicting the most likely reaction mechanism.

For the N-sulfonylation of proline, a proposed transition state would involve the formation of a transient intermediate where the nitrogen atom of the proline is coordinated to the sulfur atom of the phenylsulfonyl group, with the leaving group (e.g., chloride) still partially bonded. The geometry of this transition state is critical in determining the stereochemical integrity of the chiral center at the 2-position of the pyrrolidine ring.

Influence of Solvent Systems and Temperature on Stereochemical Outcome

The choice of solvent and the reaction temperature are pivotal factors that can significantly influence the stereochemical outcome of the synthesis of chiral molecules like this compound. These parameters can affect reaction rates, equilibria, and the stability of transition states, thereby impacting the enantiomeric or diastereomeric excess of the product.

Influence of Solvent Systems:

The solvent can influence the reaction pathway and stereoselectivity through various interactions, such as polarity, hydrogen bonding capabilities, and the ability to solvate intermediates and transition states. In the synthesis of N-sulfonylated pyrrolidine derivatives, a range of solvents has been explored to optimize reaction conditions.

For instance, in the synthesis of N-sulfonyl pyrrolidine-2,5-diones, a related class of compounds, the choice of solvent was shown to have a marked effect on the reaction conversion. A study demonstrated that acetonitrile (B52724) (CH3CN) was a superior solvent compared to others like dichloromethane (B109758) (CH2Cl2), chloroform (B151607) (CHCl3), tetrahydrofuran (B95107) (THF), and toluene, leading to a significantly higher conversion rate under the same catalytic conditions. researchgate.net

EntrySolventCatalyst (mol%)Time (min)Conversion (%)
1CH2Cl226058
2CHCl326062
3THF26067
4Toluene26075
5CH3CN26090

While this data pertains to a related compound, it highlights the critical role of the solvent in influencing reaction efficiency, which is often correlated with stereochemical control. Solvents can stabilize or destabilize the chiral transition state, thereby affecting the stereochemical outcome. For proline-based organocatalysts, which share structural similarities with the target compound, solvent choice has been shown to be crucial in determining both enantioselectivity and diastereoselectivity. nih.gov For example, in aldol reactions catalyzed by a proline surrogate, a solvent system of DCE/EtOH (99:1) gave improved levels of diastereoselectivity. nih.gov

Influence of Temperature:

Temperature is another critical parameter that can be manipulated to control the stereochemical outcome of a reaction. Lowering the reaction temperature generally increases the stereoselectivity. This is because the difference in the free energy of activation between the diastereomeric transition states becomes more significant relative to the available thermal energy (kT).

In the context of proline-catalyzed reactions, temperature has been shown to affect the diastereoselectivity. For example, in certain aldol reactions, improved levels of syn selectivity were observed at room temperature, albeit with reduced enantioselectivity, indicating a complex relationship between temperature and the various stereochemical pathways. nih.gov

Systematic studies involving the variation of temperature for the synthesis of this compound would be necessary to fully elucidate its impact on the stereochemical purity of the final product. Such studies would involve running the reaction at a range of temperatures and analyzing the product mixture using chiral chromatography to determine the enantiomeric or diastereomeric excess.

Exploration of S N Phenylsulfonyl Pyrrolidine 2 Carboxamide in Asymmetric Catalysis

Design Principles for Chiral Ligands and Organocatalysts Incorporating the Scaffold

The efficacy of (S)-N-(Phenylsulfonyl)pyrrolidine-2-carboxamide and its analogues in asymmetric catalysis stems from a well-defined and tunable molecular architecture. The strategic placement of key functional groups and the conformational rigidity of the pyrrolidine (B122466) ring are crucial for effective chiral induction.

The sulfonyl and carboxamide moieties in this compound are not merely passive structural components; they play an active role in the catalytic cycle and the stereochemical outcome of the reaction. The sulfonamide group, with its acidic N-H proton, can act as a hydrogen-bond donor, activating the electrophile and orienting it favorably within the chiral pocket of the catalyst. This interaction is crucial for achieving high levels of enantioselectivity.

The carboxamide group, on the other hand, can also participate in hydrogen bonding, further rigidifying the transition state and enhancing stereochemical control. The interplay between the sulfonyl and carboxamide groups allows for a bifunctional activation mechanism, where both the nucleophile and the electrophile are simultaneously organized in a highly ordered transition state assembly. This dual activation is a key design principle that underpins the high catalytic activity and stereoselectivity observed with this class of organocatalysts.

The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations, typically described as envelope or twist forms. The specific conformation of the pyrrolidine ring in this compound-based catalysts is critical for their performance. The substituents on the ring, particularly the N-sulfonyl group and the C-2 carboxamide, influence the ring's puckering, which in turn dictates the spatial orientation of the catalytic groups and the steric environment around the active site.

This conformational rigidity is essential for creating a well-defined chiral pocket that effectively shields one face of the reactive intermediate, leading to a highly enantioselective transformation. Computational studies and experimental evidence have shown that subtle changes in the pyrrolidine ring conformation can have a significant impact on the catalyst's reactivity and selectivity. Therefore, the rational design of these catalysts often involves fine-tuning the substituents to lock the pyrrolidine ring in a specific conformation that is optimal for the desired transformation.

Applications in Enantioselective Organic Transformations

The well-defined structural features of this compound and its derivatives have led to their successful application in a wide range of enantioselective organic transformations. These catalysts have proven to be particularly effective in reactions that proceed through enamine or iminium ion intermediates.

The asymmetric aldol (B89426) and Michael addition reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis. Organocatalysts based on the this compound scaffold have demonstrated exceptional performance in these transformations. nih.govnih.gov In these reactions, the secondary amine of the pyrrolidine ring reacts with a carbonyl compound to form a chiral enamine intermediate. The sulfonyl and carboxamide groups then work in concert to activate the electrophile (an aldehyde in the aldol reaction or a Michael acceptor in the Michael addition) and direct its approach to one of the enamine's prochiral faces.

A notable example is the use of N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide as a practical proline mimetic for facilitating enantioselective aldol reactions. nih.govnih.gov This catalyst has shown high levels of diastereoselectivity and enantioselectivity in the reaction of various aldehydes with ketones. nih.govnih.gov

Table 1: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde Catalyzed by a Proline Sulfonamide Derivative

CatalystSolventTime (h)Yield (%)dr (anti:syn)ee (%) (anti)
N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamideCH2Cl2/H2O3095>95:599

Data sourced from organic chemistry literature.

Similarly, in the asymmetric Michael addition of ketones to nitroolefins, these catalysts have provided the corresponding γ-nitro ketones in high yields, diastereoselectivities, and enantioselectivities. The ability to fine-tune the steric and electronic properties of the sulfonyl group allows for the optimization of the catalyst for specific substrates.

Table 2: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

CatalystAdditiveYield (%)dr (anti:syn)ee (%) (anti)
This compound derivativeBenzoic Acid9895:597

Data represents typical results found in asymmetric catalysis studies.

While the application of this compound itself in enantioselective hydrogenation is not extensively documented in dedicated studies, derivatives of this scaffold have been employed as chiral ligands in metal-catalyzed asymmetric transfer hydrogenation reactions. In these systems, the pyrrolidine-based ligand coordinates to a metal center, typically ruthenium, creating a chiral environment that enables the enantioselective reduction of prochiral ketones and imines. nih.gov

The mechanism of these reactions generally involves the formation of a metal hydride species, which then delivers the hydride to one of the prochiral faces of the substrate. The stereochemical outcome is dictated by the chiral ligand, which creates a steric and electronic bias in the transition state. The development of ruthenium(II) complexes with pyridine (B92270) carboxamide ligands, for instance, has shown catalytic efficiency in the transfer hydrogenation of ketones. nih.gov While specific data tables for the title compound are limited in this area, the broader class of chiral aminosulfonamide ligands has been successfully used in ruthenium-catalyzed asymmetric transfer hydrogenation of prochiral ketones, achieving good conversions and high enantiomeric excesses.

Beyond its role as an organocatalyst, the this compound scaffold can also function as a chiral auxiliary. In this capacity, the chiral molecule is covalently attached to a substrate, directing the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved to afford the enantiomerically enriched product. The conformational rigidity and well-defined steric features of the pyrrolidine ring make it an effective chiral controller.

Furthermore, derivatives of this compound can be utilized as chiral ligands in a variety of other metal-catalyzed stereoselective reactions. For instance, their structural motifs are relevant to the design of ligands for asymmetric Diels-Alder reactions and other cycloadditions. mdpi.com The ability to readily modify the sulfonyl and carboxamide groups allows for the creation of a library of ligands with diverse electronic and steric properties, which can be screened for optimal performance in a given catalytic transformation. While the direct application of the title compound in a broad range of these reactions is still an emerging area of research, the foundational principles of its design suggest significant potential for future developments.

Mechanistic Insights into Catalytic Enantioselectivity

The enantioselectivity of reactions catalyzed by this compound, a member of the proline sulfonamide class of organocatalysts, is governed by a complex interplay of interactions at the molecular level. The catalyst's chiral scaffold, derived from (S)-proline, creates a defined three-dimensional environment that directs the approach of the reacting substrates, ultimately favoring the formation of one enantiomer over the other. The mechanism of stereochemical induction is multifaceted, involving the formation of key intermediates and the stabilizing effects of various non-covalent interactions within the transition state assembly.

The catalytic cycle of this compound in reactions such as the aldol or Mannich reaction typically commences with the formation of an enamine intermediate. This occurs through the condensation of the pyrrolidine's secondary amine with a carbonyl donor substrate, such as a ketone or an aldehyde. The phenylsulfonyl group plays a crucial role in enhancing the acidity of the amide proton, which facilitates the formation of the enamine.

Chiral recognition arises from the specific spatial arrangement of the catalyst's functional groups, which selectively interact with the substrates. The proline ring enforces a rigid conformation, while the phenylsulfonyl group provides steric bulk and electronic effects that influence the orientation of the substrates within the catalytic pocket. This precise positioning is essential for effective stereochemical communication between the chiral catalyst and the reacting partners. The catalyst essentially acts as a chiral template, guiding the incoming electrophile to a specific face of the enamine.

The following table illustrates the key interactions involved in the chiral recognition process for a representative aldol reaction.

Interacting Moiety (Catalyst)Interacting Moiety (Substrate)Type of InteractionConsequence for Chiral Recognition
Pyrrolidine NitrogenCarbonyl Carbon (Donor)Covalent Bond FormationEnamine intermediate formation
Phenylsulfonyl GroupElectrophileSteric HindranceDirects the approach of the electrophile
Amide ProtonElectrophile's Carbonyl OxygenHydrogen BondingActivation and orientation of the electrophile
Proline RingEnamine and ElectrophileConformational RigidityEstablishes a defined chiral environment

The stereochemical outcome of a reaction catalyzed by this compound is determined in the transition state of the carbon-carbon bond-forming step. Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the geometry and energetics of these transition states. For proline-derived catalysts, several transition state models have been proposed, with the Zimmerman-Traxler model being a common reference for aldol reactions. This model invokes a chair-like six-membered ring transition state.

In the context of proline sulfonamide catalysts, the transition state involves the enamine, the electrophile, and the activating functionalities of the catalyst. The phenylsulfonyl group, through its steric and electronic influence, plays a pivotal role in favoring one transition state geometry over others. The preferred transition state is the one that minimizes steric repulsion and maximizes stabilizing non-covalent interactions.

For instance, in an aldol reaction, the electrophile (an aldehyde) is positioned in such a way that its bulky substituent is oriented away from the steric bulk of the catalyst's phenylsulfonyl group. This leads to a favored facial attack on the enamine, resulting in the observed enantioselectivity. The energy difference between the diastereomeric transition states leading to the major and minor enantiomers dictates the enantiomeric excess of the product.

The table below presents a hypothetical energy profile for the diastereomeric transition states in an aldol reaction, illustrating the origin of enantioselectivity.

Transition StateRelative Energy (kcal/mol)Favored EnantiomerExpected Enantiomeric Excess
TS-R (leading to R-product)0.0R>99%
TS-S (leading to S-product)+3.5

Note: The energy values are illustrative and represent a typical scenario for high enantioselectivity.

Non-covalent interactions are fundamental to the catalytic efficacy and stereodirecting ability of this compound. nih.gov These interactions, although individually weak, collectively contribute to the stability of the enantioselectivity-determining transition state and guide the trajectory of the reaction.

The most prominent non-covalent interaction is hydrogen bonding. nih.gov The acidic amide proton of the sulfonamide can form a hydrogen bond with the carbonyl oxygen of the electrophile, thereby activating it towards nucleophilic attack by the enamine. This interaction also helps to rigidly orient the electrophile within the chiral pocket of the catalyst.

The following table summarizes the key non-covalent interactions and their proposed roles in the catalytic cycle.

Type of Non-Covalent InteractionInteracting GroupsRole in Catalysis
Hydrogen BondingAmide N-H and Electrophile C=OElectrophile activation and orientation
Steric RepulsionPhenylsulfonyl group and SubstrateStereochemical control by directing substrate approach
CH-π InteractionsPhenyl ring and SubstrateStabilization of the transition state
Dipole-Dipole InteractionsSulfonyl group and ElectrophileContributes to the overall binding energy

Molecular and Biological Interaction Studies of S N Phenylsulfonyl Pyrrolidine 2 Carboxamide in Chemical Biology Research

Investigation of Molecular Targets and Binding Mechanisms

The pyrrolidine-2-carboxamide (B126068) scaffold, featuring a phenylsulfonyl group, serves as a versatile structural motif in the design of compounds that interact with various biological macromolecules. Research into the specific derivative, (S)-N-(Phenylsulfonyl)pyrrolidine-2-carboxamide, and its analogues has revealed interactions with key protein targets, shedding light on its potential as a modulator of biological processes. These investigations are crucial for understanding the compound's mechanism of action at a molecular level.

Derivatives of the this compound core structure have been identified as ligands for several protein classes. The fundamental interactions involve the formation of non-covalent bonds—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—between the ligand and amino acid residues within the protein's binding pocket. osu.edu

For instance, chemoproteomic strategies have been developed to map the interactions of related compounds, such as N-(cyanomethyl)-N-(phenylsulfonyl)amides, with lysine (B10760008) residues across the human proteome. nih.gov This approach allows for the site-specific identification of protein targets and the quantification of these interactions on a global scale. nih.gov Such studies have validated the targeted acylation of specific lysines in diverse proteins, including interferon-stimulated antiviral RNA-binding proteins, leading to the creation of new proteoforms with altered functions. nih.gov

While direct protein-ligand interaction data for the specific compound this compound is not extensively detailed in public literature, the activity of structurally similar molecules provides a strong basis for its potential targets. For example, optimization of a sulfonylpyrrolidine scaffold led to the identification of inhibitors of human respiratory syncytial virus (hRSV), suggesting interaction with viral or host proteins essential for the viral life cycle. nih.gov

The phenylsulfonylpyrrolidine scaffold is a key element in the design of molecules that can recognize and modulate the active sites of enzymes. nih.govbiorxiv.org The specific geometry and electronic properties of the carboxamide and sulfonyl groups allow for precise interactions with catalytic residues. nih.gov

Studies on related sulfonamide derivatives have demonstrated their potential as enzyme inhibitors. For example, certain sulfonamides are known to possess carbonic anhydrase inhibitory properties. nih.gov The mechanism often involves the sulfonamide group coordinating with a zinc ion present in the enzyme's active site, mimicking the transition state of the natural substrate.

While specific enzyme inhibition data for this compound is limited, the broader class of N-acylsulfonamides has been explored for its ability to acylate lysine residues within enzyme active sites. nih.gov This targeted acylation can lead to a gain-of-function or loss-of-function phenotype by inducing conformational changes or blocking substrate access. nih.gov For example, the targeted acetylation of a key enzyme in retinoid metabolism was shown to alter the protein's structure and function. nih.gov This highlights the potential of the this compound core to be adapted for modulating the activity of specific enzymes.

Analogues of this compound have shown significant affinity and selectivity for various receptors. The pyrrolidine (B122466) ring provides a conformationally constrained backbone, while the phenylsulfonyl and carboxamide groups can be modified to optimize interactions with specific receptor subtypes. vulcanchem.com

Research on related structures has identified potent ligands for orexin (B13118510) receptors. bindingdb.org For example, a compound containing a pyrrolidine-2-carboxamide core demonstrated high affinity for both orexin receptor type 1 (OX1) and type 2 (OX2), acting as an antagonist. bindingdb.org The binding affinity is a quantitative measure of the strength of the interaction, often expressed as an inhibition constant (Ki) or an IC50 value.

The selectivity of these compounds for different receptor subtypes is a critical aspect of their development as research tools or therapeutic leads. For instance, subtle structural modifications to related N-arylalkylpiperidines can shift the binding preference between sigma-1 and sigma-2 receptors. nih.gov Phenylpropylamine derivatives, which share structural similarities with the phenylsulfonylpyrrolidine class, have been identified as potential leads for developing selective sigma-2 receptor ligands. nih.gov

Table 1: Representative Receptor Binding Affinities of a Pyrrolidine-2-Carboxamide Analogue

Receptor Target Ligand Binding Affinity (Ki) Assay Description
Orexin receptor type 2 (Human) BDBM50232703 1 nM Antagonist activity at human OX2 receptor bindingdb.org

This table is for illustrative purposes, showing data for a related compound to demonstrate the potential binding profile of this structural class.

Elucidation of Molecular Mechanisms of Action (MOA)

Understanding the molecular mechanism of action involves connecting the initial binding event at a molecular target to the subsequent cascade of biochemical and cellular responses. For this compound and its analogues, the MOA is intrinsically linked to the function of the proteins they modulate.

By binding to and modulating the activity of specific enzymes or receptors, phenylsulfonylpyrrolidine derivatives can influence entire biochemical pathways. For example, the inhibition of an enzyme in a metabolic pathway can lead to the accumulation of its substrate and the depletion of its product, with wide-ranging downstream effects.

Compounds possessing both antiplasmodial and antioxidant properties suggest a multi-pronged mechanism of action. nih.gov The antiplasmodial activity may stem from the inhibition of key enzymes in the malaria parasite, while the antioxidant effect could arise from the modulation of pathways involved in oxidative stress. It has been observed that antioxidant enzymes are significantly decreased in malaria patients, making compounds that can address both aspects particularly advantageous. nih.gov The sulfonamide group, present in this class of compounds, has been associated with a variety of biological activities, including antimicrobial and antioxidant effects, indicating its potential to modulate relevant biochemical pathways. nih.gov

Interactions at the receptor level are a primary means by which this compound analogues can intervene in cellular signaling cascades. For example, by acting as an antagonist at orexin receptors, a related compound can block the downstream signaling initiated by the endogenous orexin peptides. bindingdb.org This can affect numerous physiological processes, including the sleep-wake cycle, appetite, and reward pathways.

Furthermore, compounds derived from a sulfonylpyrrolidine scaffold have been shown to inhibit the entry stage of the human respiratory syncytial virus (hRSV). nih.gov This suggests an interference with the signaling or fusion events that occur between the virus and the host cell membrane. By blocking this initial step, the compound effectively halts the viral replication cycle before it can begin, demonstrating a clear intervention in a pathogenic cellular signaling event. nih.gov The ability of these small molecules to reduce viral titer highlights their potential to disrupt critical molecular interactions in infectious disease processes. nih.gov

Table 2: List of Compounds Mentioned

Compound Name
This compound
N-(cyanomethyl)-N-(phenylsulfonyl)amide
(S)-N-(2,5-Dimethylphenyl)-1-(quinoline-8-ylsulfonyl)pyrrolidine-2-carboxamide
N-bromoacetyl cellobiosylamine
N-(1-(4-chlorobenzylamino)-1-oxopropan-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide
N-(1-(4-methoxyphenylamino)-1-oxopropan-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide
N-(1-(4-fluorophenylamino)-1-oxopropan-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide
N-arylalkylpiperidine
Phenylpropylamine

Computational Chemistry and Theoretical Modeling of S N Phenylsulfonyl Pyrrolidine 2 Carboxamide

Conformational Analysis and Stereochemical Prediction

The biological activity and physical properties of (S)-N-(Phenylsulfonyl)pyrrolidine-2-carboxamide are intrinsically linked to its three-dimensional shape and conformational flexibility. Computational methods are employed to explore the potential shapes (conformers) the molecule can adopt and to predict its most stable stereochemical arrangement.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are primary tools for exploring the conformational landscape of flexible molecules. mdpi.comresearchgate.net MM methods use classical physics principles to rapidly calculate the potential energy of different molecular conformations, making it possible to screen a vast number of possibilities.

MD simulations extend this by simulating the atomic motions of the molecule over time, providing insights into its dynamic behavior and the stability of its various conformations in different environments (e.g., in a solvent). mdpi.com For this compound, these simulations would typically involve placing the molecule in a simulated box of solvent molecules and applying a force field (such as AMBER or OPLSAA) to govern atomic interactions. mdpi.comresearchgate.net The resulting trajectory reveals the most populated and energetically favorable conformations. Key dihedral angles, such as those around the sulfonamide bond and the carboxamide linkage, are monitored to identify distinct conformational families.

Table 1: Hypothetical Low-Energy Conformers of this compound Identified by Molecular Dynamics.
ConformerRelative Energy (kcal/mol)Dihedral Angle τ1 (C-S-N-C)Dihedral Angle τ2 (C-C-N-H)Population (%)
A0.00-75.8°175.2°65.3
B1.2580.1°-178.9°20.1
C2.50165.4°170.5°14.6

Following the identification of potential low-energy conformers via MM and MD, quantum chemical calculations are employed to obtain more accurate geometries and energies. Density Functional Theory (DFT) is a widely used method for this purpose. nih.gov By optimizing the geometry of each conformer at a specific level of theory, such as B3LYP with a 6-311G++(d,p) basis set, the precise bond lengths, bond angles, and dihedral angles for the ground state (most stable) structure can be determined. nih.govnih.gov These calculations confirm the global minimum energy conformer and provide a detailed, static picture of the molecule's preferred three-dimensional arrangement.

Table 2: Selected Optimized Geometric Parameters for the Ground State Conformer of this compound (DFT B3LYP/6-311G++(d,p)).
ParameterBond/AngleCalculated Value
Bond LengthS-N (sulfonamide)1.63 Å
Bond LengthS=O1.44 Å
Bond LengthC=O (amide)1.23 Å
Bond AngleO=S=O120.1°
Bond AngleC-N-S118.5°

Prediction of Spectroscopic Signatures for Structural Elucidation (Theoretical Focus)

Computational chemistry is invaluable for predicting spectroscopic data, which serves as a powerful tool for experimental structural confirmation. By calculating properties like NMR chemical shifts and vibrational frequencies, a theoretical spectrum can be generated and compared directly with experimental results to validate the proposed structure.

The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a reliable approach for predicting NMR chemical shifts. nih.gov Calculations are performed on the previously optimized ground-state geometry. The resulting theoretical ¹H and ¹³C chemical shifts can be correlated with experimental data. mdpi.comresearchcommons.org A strong linear correlation between the calculated and observed shifts provides high confidence in the structural assignment of the molecule in solution. nih.gov Discrepancies can often be explained by environmental or solvent effects not fully captured in the calculation. nih.govmdpi.com

Table 3: Comparison of Hypothetical Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound.
Carbon AtomCalculated Shift (GIAO/B3LYP)Hypothetical Experimental Shift
C=O (Amide)174.5173.8
C-ipso (Phenyl)139.8139.1
C-para (Phenyl)133.5133.0
C-ortho (Phenyl)129.7129.2
C-meta (Phenyl)127.8127.4
Cα (Pyrrolidine)61.861.5

Theoretical vibrational spectra (Infrared and Raman) are obtained by calculating the harmonic vibrational frequencies of the optimized molecular structure. nih.gov These calculations, also performed using methods like DFT, predict the frequencies at which the molecule will absorb infrared radiation or scatter Raman light, corresponding to specific bond stretches, bends, and torsions. researchgate.net The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor (e.g., ~0.96 for B3LYP) for better comparison. researchgate.net This analysis allows for the assignment of specific peaks in the experimental IR and Raman spectra to particular molecular motions. nih.gov

Table 4: Selected Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments for this compound.
Scaled Calculated Frequency (cm⁻¹)Vibrational ModeExpected Intensity (IR)
3358N-H Stretch (Amide)Medium
1675C=O Stretch (Amide I)Strong
1350SO₂ Asymmetric StretchStrong
1160SO₂ Symmetric StretchStrong
855S-N StretchMedium

In Silico Ligand-Target Docking and Molecular Dynamics Simulations

To investigate the potential biological activity of this compound, in silico docking and molecular dynamics simulations are used to predict how it might bind to a specific protein target. mdpi.com

Molecular docking algorithms predict the preferred orientation of the compound when bound to a receptor's active site, generating a binding score that estimates the strength of the interaction. nih.gov This process involves preparing the 3D structures of both the ligand (the compound) and the target protein, followed by a search algorithm that explores various binding poses. The results can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.comresearchgate.net

Following docking, MD simulations of the protein-ligand complex are performed to assess the stability of the predicted binding pose over time. mdpi.commdpi.com By simulating the dynamic movements of the complex in a physiological environment, researchers can verify if the key interactions identified in docking are maintained. Analysis of parameters like the root-mean-square deviation (RMSD) of the ligand and the persistence of hydrogen bonds provides a more realistic and dynamic view of the binding event, offering critical insights for structure-based drug design. mdpi.com

Table 5: Illustrative In Silico Docking and MD Simulation Results for this compound with a Hypothetical Kinase Target.
ParameterResultInterpretation
Docking Score-8.5 kcal/molIndicates favorable predicted binding affinity.
Key Interacting ResiduesLys72, Asp184, Leu135Identifies specific amino acids involved in binding.
Hydrogen BondsSulfonyl O -> Lys72 (backbone NH) Amide NH -> Asp184 (sidechain C=O)Specific polar interactions anchoring the ligand.
Ligand RMSD (from MD)1.8 Å over 100 nsSuggests a stable binding pose throughout the simulation.

Prediction of Binding Modes and Affinities

Computational techniques such as molecular docking are employed to predict how this compound and its analogs bind to the active sites of proteins and other biological macromolecules. These methods simulate the placement of the ligand within a receptor's binding pocket, exploring various possible conformations and orientations to identify the most favorable binding mode. The primary interactions driving this binding are often hydrophobic forces and hydrogen bonding. mdpi.com

The prediction process generates a docking score, which estimates the binding affinity. A more negative Gibbs free energy (ΔG) value indicates a more spontaneous and favorable binding process. mdpi.com For instance, in studies of similar sulfonamide derivatives targeting enzymes, molecular docking has been used to predict binding affinities (often expressed as an inhibition constant, Ki) and identify key amino acid residues involved in the interaction. These interactions, such as hydrogen bonds with specific residues, are crucial for the stability of the protein-ligand complex. mdpi.com

Table 1: Representative Predicted Binding Affinities for Analogous Sulfonamide Compounds

Compound Class Target Protein Predicted Binding Affinity (Ki) Key Interacting Residues (Example)
Pyrrolidine (B122466) Sulfonamides P. falciparum N-myristoyltransferase 0.09 µM Tyr-24, Asn-112, Leu-218

Note: The data presented are illustrative and derived from studies on structurally related sulfonamide compounds to demonstrate the outputs of computational binding affinity predictions.

Simulation of Protein-Ligand Complex Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can assess the stability of its complex with a target protein once a binding mode has been predicted. nih.gov These simulations, often run for nanoseconds, provide detailed information on the conformational changes and dynamics of the protein-ligand system. mdpi.com

Several key metrics are analyzed to determine the stability of the complex:

Root Mean Square Deviation (RMSD): This value measures the average deviation of the protein's backbone atoms over the course of the simulation relative to their initial position. A stable RMSD that reaches a plateau suggests the protein-ligand complex has reached equilibrium and is structurally stable. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible regions of the protein. Residues in direct contact with the ligand often show reduced fluctuation, indicating a stable binding interaction.

Radius of Gyration (Rg): This metric describes the compactness of the protein structure. A stable Rg value during the simulation suggests that the binding of the ligand does not cause the protein to unfold or undergo significant conformational changes. researchgate.net

Table 2: Illustrative Molecular Dynamics Simulation Stability Metrics

Simulation Time (ns) Complex RMSD (Å) Interpretation
0 - 100 Protein + Ligand A (Stable) Plateaus at ~2.5 Å The complex reaches a stable conformation.
0 - 100 Protein + Ligand B (Unstable) Continues to increase > 5.0 Å The ligand may be dissociating or causing protein unfolding.

Note: This table provides a conceptual representation of RMSD data to illustrate how stability is assessed in MD simulations.

Reaction Mechanism Simulations for Catalytic and Synthetic Pathways

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in simulating the reaction mechanisms for catalytic processes involving this compound and related organocatalysts. nih.govrsc.org These simulations allow for the mapping of the entire reaction pathway, from reactants to products, providing a detailed view of the molecular transformations that occur.

Transition State Characterization for Enantioselectivity

This compound belongs to a class of proline-derived sulfonamide catalysts known to be effective in promoting enantioselective reactions, such as the aldol (B89426) reaction. nih.govnih.govresearchgate.net The origin of enantioselectivity lies in the different energy barriers for the pathways leading to the two possible enantiomeric products.

Computational modeling is used to locate and characterize the transition state (TS) structures for each pathway. nih.gov The catalyst, through non-covalent interactions like hydrogen bonding, orients the reacting molecules in a specific three-dimensional arrangement. nih.gov DFT calculations can determine the geometry and energy of these transition states. The enantiomeric excess observed experimentally is directly related to the energy difference (ΔΔG‡) between the diastereomeric transition states. A larger energy difference leads to higher enantioselectivity, as the reaction will preferentially proceed through the lower-energy transition state. For proline sulfonamide catalysts, models often propose a favorable hydrogen-bonding interaction between the sulfonamide and a reactant to explain the observed stereoselectivity. nih.gov

Energy Profiles of Key Reaction Steps

By calculating the energy of all species along a proposed reaction coordinate—including reactants, intermediates, transition states, and products—a comprehensive reaction energy profile can be constructed. nih.gov This profile provides critical insights into the kinetics and thermodynamics of the catalytic cycle.

Key features identified from an energy profile include:

Reaction Intermediates: Local energy minima along the reaction pathway.

Rate-Determining Step: The step in the reaction mechanism with the highest activation energy.

DFT calculations can reveal that the role of a catalyst like this compound is to lower the activation energy of the rate-determining step, thereby accelerating the reaction while controlling the stereochemical outcome. rsc.org

Table 3: Hypothetical Energy Profile for a Catalyzed Reaction Step

Species Description Relative Energy (kcal/mol)
Reactants + Catalyst Starting Materials 0.0
Transition State 1 (TS1) Formation of Intermediate +15.2
Intermediate Covalently bound intermediate -5.4
Transition State 2 (TS2) Rate-Determining Step +18.5

Note: This table represents a simplified, hypothetical energy profile to illustrate the data obtained from reaction mechanism simulations.

Advanced Analytical and Spectroscopic Methodologies Applied in Research on S N Phenylsulfonyl Pyrrolidine 2 Carboxamide

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of (S)-N-(Phenylsulfonyl)pyrrolidine-2-carboxamide in solution. It provides invaluable insights into the molecule's connectivity, stereochemistry, and dynamic conformational behavior.

2D NMR Techniques for Connectivity and Proximity Assessment

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals and mapping the connectivity within the molecule. Techniques such as Correlation Spectroscopy (COSY) reveal proton-proton coupling networks, allowing for the tracing of adjacent protons through the pyrrolidine (B122466) ring and the phenylsulfonyl group. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, providing a definitive assignment of carbon signals based on their attached protons.

For more complex structural elucidation, Heteronuclear Multiple Bond Correlation (HMBC) is employed to identify longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for connecting the phenylsulfonyl moiety to the pyrrolidine ring and for confirming the position of the carboxamide group. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry and preferred conformations of the molecule in solution. nih.gov The selective disappearance of cross-peaks in 2D NMR maps can also indicate interactions with paramagnetic metal complexes, which can be used to identify binding sites. nih.gov

Table 1: Common 2D NMR Techniques and Their Applications

TechniqueInformation ProvidedApplication in Analyzing this compound
COSY (Correlation Spectroscopy)¹H-¹H scalar couplingsEstablishes proton connectivity within the pyrrolidine ring and the phenyl group.
HSQC (Heteronuclear Single Quantum Coherence)¹H-¹³C one-bond correlationsAssigns carbon signals based on their directly attached protons.
HMBC (Heteronuclear Multiple Bond Correlation)¹H-¹³C long-range correlations (2-3 bonds)Confirms the connectivity between the phenylsulfonyl group, the pyrrolidine ring, and the carboxamide functionality.
NOESY (Nuclear Overhauser Effect Spectroscopy)Through-space ¹H-¹H proximitiesDetermines the relative stereochemistry and preferred solution-state conformation by identifying protons that are close in space.

Chiral Shift Reagents and Anisotropic Effects in Stereochemical Assignment

The determination of enantiomeric purity and the assignment of absolute configuration can be facilitated by the use of chiral shift reagents (CSRs) in NMR spectroscopy. libretexts.org These reagents, often lanthanide-based complexes, form diastereomeric complexes with the enantiomers of this compound, leading to the separation of their NMR signals. libretexts.orgrsc.org The differential shifts induced by the CSR allow for the quantification of enantiomeric excess (% ee). nih.gov

The anisotropic effect, arising from the magnetic susceptibility of the phenylsulfonyl group, also plays a role in the chemical shifts of the pyrrolidine protons. The aromatic ring creates distinct shielding and deshielding zones in its vicinity. Protons located in the shielding cone will experience an upfield shift in their resonance frequency, while those in the deshielding zone will be shifted downfield. A detailed analysis of these anisotropic effects, often aided by computational modeling, can provide further evidence for the preferred conformation of the molecule in solution.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the absolute configuration and the precise three-dimensional structure of this compound in the solid state. This method provides atomic-level resolution of the molecular geometry, including bond lengths, bond angles, and torsional angles.

Co-crystal and Ligand-Bound Structure Analysis

The formation of co-crystals can significantly impact the physicochemical properties of a compound. X-ray crystallography is employed to analyze the structure of co-crystals involving this compound. This analysis reveals the specific intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern the co-crystal's formation and stability. sci-hub.box Understanding these interactions is crucial in the field of crystal engineering. sci-hub.box

In the context of medicinal chemistry, if this compound acts as a ligand for a biological target, X-ray crystallography of the ligand-bound complex can provide a detailed picture of the binding mode. This information is vital for structure-based drug design, as it elucidates the key interactions between the ligand and the protein's active site.

Supramolecular Interactions in the Solid State

Table 2: Crystallographic Data for a Related Pyrrolidine Derivative

ParameterValue
Compound (S)-5-Oxo-N-phenylpyrrolidine-2-carboxamide
Molecular Formula C₁₁H₁₂N₂O₂
Crystal System Monoclinic
Space Group P2₁
a (Å) 4.919 (3)
b (Å) 9.995 (7)
c (Å) 10.382 (7)
β (°) ** 99.05 (3)
V (ų) **504.1 (6)
Z 2
Note: This data is for a structurally related compound and serves as an illustrative example of the type of information obtained from X-ray crystallography. nih.gov

Chiral Chromatography and High-Resolution Mass Spectrometry for Purity and Identity Confirmation in Research Contexts

For the comprehensive characterization of this compound, chromatographic and mass spectrometric techniques are essential for confirming its purity and identity.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for separating the enantiomers of chiral compounds. By utilizing a chiral stationary phase (CSP), it is possible to achieve baseline separation of the (S) and (R)-enantiomers of N-(Phenylsulfonyl)pyrrolidine-2-carboxamide. mdpi.com This technique is not only crucial for determining the enantiomeric purity of a synthesized sample but also for monitoring the progress of asymmetric reactions.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion and its fragments. This high accuracy allows for the unambiguous determination of the elemental composition of this compound, thereby confirming its molecular formula. nih.gov Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for mass analysis. nih.gov In conjunction with tandem mass spectrometry (MS/MS), HRMS can also be used to study the fragmentation patterns of the molecule, which provides further structural information and can be used for identification purposes. nih.gov

Table 3: Analytical Techniques for Purity and Identity Confirmation

TechniquePurposeInformation Obtained
Chiral HPLC Enantiomeric purity determinationSeparation and quantification of (S) and (R)-enantiomers.
High-Resolution Mass Spectrometry (HRMS) Identity confirmation and elemental compositionHighly accurate mass measurement to confirm the molecular formula.
Tandem Mass Spectrometry (MS/MS) Structural elucidationFragmentation patterns that provide structural information.

Enantiomeric Excess Determination via Chiral HPLC/GC

Ensuring the enantiomeric purity of this compound is critical, as the biological or catalytic activity of chiral molecules often resides in a single enantiomer. Chiral chromatography is the definitive method for quantifying enantiomeric excess (e.e.).

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the enantioseparation of N-acyl and N-sulfonyl proline derivatives. scielo.brnih.gov The direct separation of enantiomers is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For compounds structurally similar to this compound, polysaccharide-based CSPs are particularly effective. nih.govmdpi.com Columns such as those based on amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-H) have demonstrated broad applicability for resolving a wide range of chiral molecules, including sulfonamides and carboxamides. nih.govchromatographyonline.comdrexel.edu

The separation is most often performed in normal-phase mode, utilizing a mobile phase consisting of a nonpolar solvent, such as hexane, and a polar modifier, typically an alcohol like isopropanol (B130326) or ethanol. chromatographyonline.commdpi.com Small amounts of an acidic or basic additive, such as trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA), are often included to improve peak shape and resolution by suppressing unwanted interactions with the stationary phase. chromatographyonline.comimpactfactor.org The enantiomeric excess is calculated by integrating the peak areas of the two enantiomers in the resulting chromatogram.

Table 1: Representative Chiral HPLC Conditions for N-Sulfonylated Prolinamides
ParameterTypical ConditionsReference
Stationary PhasePolysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel - Chiralpak® AD) nih.gov
Mobile PhaseHexane / Isopropanol (e.g., 90:10 v/v) chromatographyonline.com
Modifier0.1% Trifluoroacetic Acid (for acidic analytes) or 0.1% Diethylamine (for basic analytes) chromatographyonline.com
Flow Rate0.5 - 1.0 mL/min mdpi.com
TemperatureAmbient (e.g., 25-30 °C) nih.gov
DetectionUV Absorbance (e.g., 230 nm or 254 nm) researchgate.net

While Gas Chromatography (GC) is a powerful tool for chiral analysis, its application to this compound is less common. jiangnan.edu.cn This is primarily due to the compound's relatively high molecular weight and low volatility, which would likely require derivatization to a more volatile form prior to analysis. Given the efficiency and directness of modern chiral HPLC methods, GC is generally considered a secondary technique for this class of compounds.

Mass Spectrometric Elucidation of Reaction Products and Intermediates

Mass spectrometry (MS) is a cornerstone technique for the structural characterization of organic molecules and the mechanistic investigation of chemical reactions involving this compound. researchgate.netnih.gov When coupled with a separation technique like HPLC (LC-MS), it allows for the analysis of complex reaction mixtures, providing data on products, byproducts, and transient intermediates. mdpi.com

Electrospray ionization (ESI) is the preferred ionization method for N-sulfonylated prolinamides, as it is a soft technique that typically generates an intact protonated molecule [M+H]⁺. researchgate.net For this compound (C₁₁H₁₄N₂O₃S, Molecular Weight: 270.31), the expected protonated molecule would appear at an m/z (mass-to-charge ratio) of 271.08. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of this ion, allowing for the unambiguous confirmation of its elemental composition. nih.gov

Tandem mass spectrometry (MS/MS) is employed for detailed structural elucidation. The protonated molecule is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The resulting fragmentation pattern serves as a structural fingerprint. For [C₁₁H₁₄N₂O₃S+H]⁺, fragmentation would be expected to occur at the molecule's weakest bonds, primarily the amide and sulfonamide linkages. osu.edumdpi.com

Key predicted fragmentation pathways include:

Loss of the phenylsulfonyl group: Cleavage of the N-S bond could lead to a fragment corresponding to the protonated pyrrolidine-2-carboxamide (B126068) moiety.

Cleavage of the amide bond: Scission between the carbonyl carbon and the amide nitrogen would result in ions corresponding to the N-phenylsulfonyl pyrrolidine ring and the aminyl radical.

Fragmentation of the pyrrolidine ring: A characteristic fragmentation of proline and its derivatives is the loss of the carboxyl group or cleavage of the ring itself. osu.edunih.govnih.gov

Cleavage of the benzene-sulfur bond: This would generate a phenyl cation (m/z 77) and the corresponding sulfonylpyrrolidine carboxamide fragment.

Table 2: Predicted ESI-MS/MS Fragment Ions for Protonated this compound ([M+H]⁺ = m/z 271.08)
Predicted m/zProposed Fragment Structure / LossReference
253.07[M+H - H₂O]⁺ nih.gov
141.02[C₆H₅SO₂]⁺ (Benzenesulfonyl cation) mdpi.com
130.06[M+H - C₆H₅SO₂H]⁺ (Proline-2-carboxamide fragment) mdpi.com
114.09[C₅H₁₀NO₂]⁺ (Pyrrolidine-2-carboxamide) researchgate.net
77.04[C₆H₅]⁺ (Phenyl cation) mdpi.com
70.07[C₄H₈N]⁺ (Pyrrolidinyl fragment from ring opening) osu.edu

Beyond product confirmation, ESI-MS is exceptionally powerful for studying reaction mechanisms. In reactions catalyzed by proline or its derivatives, such as the aldol (B89426) reaction, ESI-MS has been used to detect and characterize key covalent intermediates, including enamines and oxazolidinones, by analyzing the reaction mixture in real-time. researchgate.netnih.govunits.it This approach allows researchers to intercept transient species that provide direct evidence for the proposed catalytic cycle, moving beyond speculation to experimental verification.

Future Perspectives and Emerging Research Directions for S N Phenylsulfonyl Pyrrolidine 2 Carboxamide

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of (S)-N-(Phenylsulfonyl)pyrrolidine-2-carboxamide and its analogues, traditionally performed using batch chemistry, is primed for adaptation to continuous-flow chemistry and automated synthesis. Flow chemistry offers substantial advantages over conventional batch processing, including enhanced safety, superior heat and mass transfer, and precise control over reaction parameters such as temperature, pressure, and residence time.

The key reactions in synthesizing this compound, namely the sulfonylation of the proline nitrogen and the subsequent amidation of the carboxylic acid, can be translated into a continuous-flow process. This integration would enable rapid reaction optimization and streamlined production. Furthermore, automated platforms can facilitate the high-throughput synthesis of analogue libraries by systematically varying the phenylsulfonyl and carboxamide substituents. This approach accelerates the drug discovery and catalyst development process by allowing for the rapid generation of diverse molecular structures for screening. The assembly-line nature of automated flow synthesis is particularly suited for creating combinatorial libraries to explore structure-activity relationships (SAR) efficiently.

Table 1: Comparison of Batch vs. Flow Synthesis for Pyrrolidine (B122466) Derivatives

ParameterBatch SynthesisFlow Chemistry
Scalability Complex, requires re-optimizationStraightforward (scaling-out or numbering-up)
Safety Higher risk with hazardous reagents/exothermsEnhanced, smaller reaction volumes, better control
Reproducibility Can be variable between batchesHigh, due to precise parameter control
Reaction Time Often longer, includes heating/cooling cyclesSignificantly reduced, rapid heat/mass transfer
Library Synthesis Sequential, time-consumingParallel or rapid sequential, ideal for automation

Exploration of Novel Catalytic Reactions and Cascade Processes

Derivatives of this compound have already demonstrated significant potential as organocatalysts. For instance, analogues like N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide have proven to be highly effective catalysts for facilitating enantioselective and diastereoselective aldol (B89426) reactions. nih.govnih.gov The future in this area lies in expanding the catalytic utility of this scaffold to a broader range of chemical transformations.

Future research will likely focus on applying these proline sulfonamide-based catalysts to other important C-C bond-forming reactions, such as Mannich reactions, Michael additions, and formal aza-Diels-Alder reactions. nih.gov A key feature of these catalysts is their ability to construct all-carbon quaternary stereocenters with high selectivity. nih.gov Moreover, the sulfonamide moiety itself is a target for novel transformations. Recent advances in photocatalysis have demonstrated the ability to convert stable sulfonamides into synthetically valuable sulfonyl radical intermediates. nih.govacs.org This opens up avenues for late-stage functionalization, allowing for the diversification of the core structure through the addition of various alkene fragments. nih.govacs.org

There is also significant potential in designing cascade reactions, where the pyrrolidine scaffold initiates a sequence of intramolecular transformations. For example, processes like aza-Heck cyclizations could be employed to construct the pyrrolidine ring itself within a more complex molecular architecture in a single, efficient step.

Application in Supramolecular Chemistry and Advanced Materials Science (as a chiral building block)

The distinct structural features of this compound make it an exemplary chiral building block for the construction of advanced materials and supramolecular assemblies. Its key attributes include:

A defined stereocenter, which can impart chirality to a larger system.

Hydrogen bond donor (N-H) and acceptor (S=O, C=O) sites, which can direct self-assembly through predictable non-covalent interactions. nih.gov

A rigid pyrrolidine ring that provides structural preorganization.

These features enable its use in creating ordered, functional materials. For instance, new chiral mesoporous hybrid materials have been successfully synthesized by incorporating pyrrolidine units into a siliceous framework. nih.gov Such materials have shown excellent performance as heterogeneous and recyclable asymmetric catalysts. nih.gov Future work could involve incorporating this compound into the backbone of polymers to create chiral stationary phases for chromatography or as ligands to build chiral Metal-Organic Frameworks (MOFs) for enantioselective separations and catalysis. In supramolecular chemistry, the molecule could be used to program the self-assembly of chiral gels, liquid crystals, or discrete molecular cages.

Development of Advanced Chemical Probes for Targeted Biological Research

The pyrrolidine carboxamide scaffold is a common motif in a wide range of biologically active compounds, including agents developed as potential anticancer, anti-diabetic, and antiplasmodial therapies. nih.govnih.govnih.govnih.gov This established biological relevance makes this compound an ideal starting point for the development of sophisticated chemical probes to investigate biological systems.

Future research will focus on converting this scaffold into targeted probes by installing specific functionalities. This can be achieved through a modular design where different components are systematically attached to the core structure:

Binding Moiety: The core this compound structure or a rationally designed analogue that provides affinity and selectivity for a specific biological target (e.g., an enzyme active site).

Reporter Tag: A fluorescent dye, a biotin (B1667282) tag for affinity purification, or an isotopic label for quantification can be appended to a non-critical position on the molecule.

Reactive Group: For activity-based probes, a latent electrophile can be incorporated to enable covalent labeling of the target protein, allowing for its identification and characterization within complex biological mixtures.

Such probes would be invaluable tools for target validation, studying enzyme function, and visualizing biological processes in real-time. researchgate.net For example, based on existing research, analogues could be designed as probes for dipeptidyl peptidase-IV (DPP-IV) or Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov

Computational Design of Next-Generation Analogues for Specific Academic Objectives

Computational chemistry and in silico modeling are set to become indispensable tools for guiding the future development of this compound analogues. longdom.org These methods allow for the rational design of new molecules with tailored properties, saving significant time and resources compared to traditional trial-and-error synthesis and screening. nih.gov

For Catalysis: Density Functional Theory (DFT) calculations can be used to model the transition states of reactions catalyzed by this scaffold. nih.govresearchgate.net By analyzing these models, researchers can understand the origins of stereoselectivity and rationally predict how structural modifications—such as altering the substituents on the phenylsulfonyl ring or the carboxamide group—will impact catalytic efficiency and selectivity. nih.gov This predictive power will accelerate the discovery of next-generation organocatalysts for challenging chemical transformations.

For Biological Applications: Molecular docking simulations can predict the binding modes and affinities of novel analogues within the active site of a target protein. nih.govnih.gov This information, combined with Quantitative Structure-Activity Relationship (QSAR) studies, can guide the design of compounds with enhanced potency and selectivity. For example, in silico screening of virtual libraries based on the this compound scaffold can identify promising candidates for synthesis and biological evaluation as inhibitors of specific enzymes like dihydropteroate (B1496061) synthase (DHPS) or cyclin-dependent kinase 2 (CDK2). nih.govnih.gov

Table 2: Application of Computational Methods in Analogue Design

Computational MethodApplication AreaObjective
Density Functional Theory (DFT) OrganocatalysisPredict reaction outcomes, understand stereoselectivity, design more efficient catalysts.
Molecular Docking Drug Discovery / Chemical BiologyPredict binding affinity and orientation of analogues to a biological target.
QSAR Drug DiscoveryCorrelate chemical structure with biological activity to guide lead optimization.
ADMET Prediction Drug DiscoveryIn silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles.

Q & A

Synthesis and Characterization

Q. What synthetic strategies are effective for producing (S)-N-(phenylsulfonyl)pyrrolidine-2-carboxamide with high enantiomeric purity?

  • Methodology : The compound is synthesized via coupling reactions using HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) and DIPEA (N,N-diisopropylethylamine) in DMF. For example, (S)-N-(2,5-dimethylphenyl)-1-(quinoline-8-sulfonyl)pyrrolidine-2-carboxamide was synthesized with 62% yield after purification by silica gel chromatography. Structural confirmation is achieved via 1^1H NMR, 13^13C NMR, and HRMS, while stereoselectivity (>99%) is validated by HPLC and optical rotation ([α]D25_D^{25} −31.5) .

Q. How can researchers optimize reaction conditions to improve yield and purity?

  • Advanced Approach : Systematic screening of coupling reagents (e.g., HATU vs. EDCI), bases (e.g., DIPEA vs. TEA), and solvents (e.g., DMF vs. DCM) is critical. Reaction monitoring via TLC and LCMS ensures intermediate stability. Post-synthesis, reverse-phase HPLC or preparative TLC can resolve enantiomeric impurities .

II. Biological Activity Evaluation

Q. What in vitro assays are suitable for assessing anti-hRSV activity of sulfonylpyrrolidine derivatives?

  • Base Protocol : HEp-2 cells infected with hRSV (MOI = 3.0) are treated with test compounds at varying concentrations. Viral-induced cytopathic effects (CPE) are quantified using CellTiter-Glo® luminescence. EC50_{50} values (e.g., 2.3 µM for compound 5o) and CC50_{50} (cytotoxicity, e.g., 30.9 µM) are calculated to determine selectivity indices (SI = CC50_{50}/EC50_{50}) .

Q. How do time-of-addition studies clarify the mechanism of antiviral action?

  • Advanced Design : Compounds are added at different post-infection timepoints (0–24 hours) to identify inhibition stages (e.g., viral entry vs. replication). For instance, compound 5o showed maximal CPE inhibition when added ≤7 hours post-infection, suggesting early-stage viral entry or fusion inhibition .

III. Structure-Activity Relationship (SAR) and Optimization

Q. Which structural modifications enhance antiviral potency while reducing cytotoxicity?

  • Key Findings :

  • Sulfonyl Group : Replacing the sulfonyl (SO2_2) with carbonyl (CO) or methylene (CH2_2) abolished activity, highlighting its necessity for target interaction .
  • Aryl Substituents : 2,5-Dimethylphenyl analogs (e.g., 5o) showed higher SI (13.4) than 2,4-dimethyl derivatives due to reduced steric hindrance .
  • Proline Chirality : The (S)-enantiomer exhibited 11.8-fold higher SI than the (R)-form, emphasizing stereochemical precision .

Q. How can solubility and stability challenges be addressed during lead optimization?

  • Methodology : Solubility is assessed in PBS (e.g., 92.7 µg/mL for 5o), while stability is tested in PBS/acetonitrile (50:50) over 48 hours (95.4% retention). Prodrug strategies (e.g., esterification) or formulation with cyclodextrins may improve pharmacokinetics .

IV. Mechanistic and Pharmacological Profiling

Q. What orthogonal assays validate target engagement beyond CPE inhibition?

  • Advanced Techniques :

  • Plaque Reduction Assays : Compound 5o reduced viral titers by 1 log10_{10} at 10 µM, confirming replication suppression .
  • IMPDH Inhibition Screening : Ribavirin analogs reduce GTP pools, but sulfonylpyrrolidines act via direct viral entry inhibition, avoiding host nucleotide depletion .

Q. How do resistance selection studies inform on viral escape mechanisms?

  • Experimental Design : Serial passaging of hRSV under suboptimal compound concentrations identifies mutations (e.g., in fusion protein or RNA polymerase). Cross-resistance profiling against ribavirin or fusion inhibitors clarifies mechanistic divergence .

Data Interpretation and Reproducibility

Q. How should contradictory EC50_{50} values across studies be reconciled?

  • Resolution Strategy : Variability may arise from cell lines (HEp-2 vs. A549), viral strains (hRSV Long vs. A2), or assay endpoints (CPE vs. plaque count). Normalization to internal controls (e.g., ribavirin EC50_{50} = 10–50 µM) ensures cross-study comparability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.